![molecular formula C11H10N2O2 B15209358 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one CAS No. 674785-91-2](/img/structure/B15209358.png)
1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone can be synthesized through a multi-step process involving the formation of the oxazole ring followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor containing a pyridine ring and an appropriate functional group to form the oxazole ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological target being investigated .
Comparación Con Compuestos Similares
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives. Its combination of pyridine and oxazole rings makes it a versatile intermediate in the synthesis of various pharmaceuticals .
Propiedades
Número CAS |
674785-91-2 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)10-8(2)15-11(13-10)9-3-5-12-6-4-9/h3-6H,1-2H3 |
Clave InChI |
RUOSBSOFWBYWAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


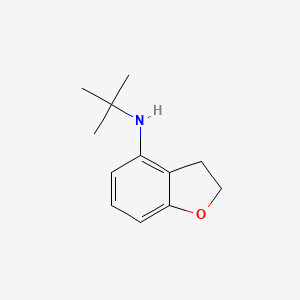
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
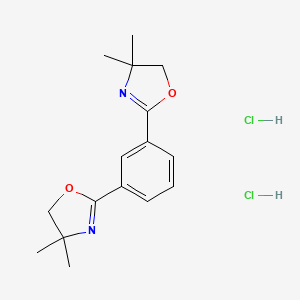
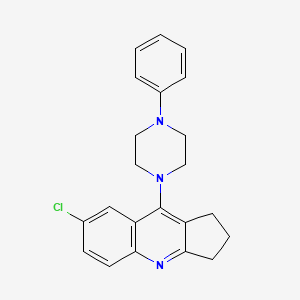



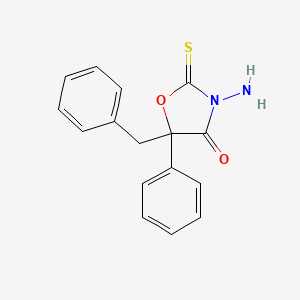
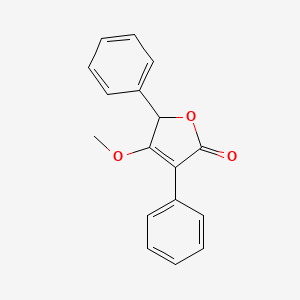
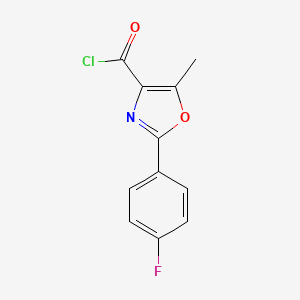
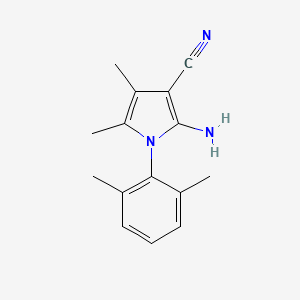
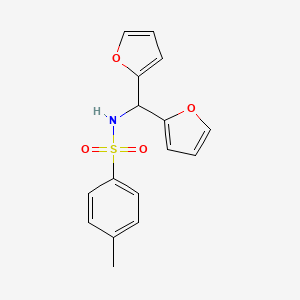
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
